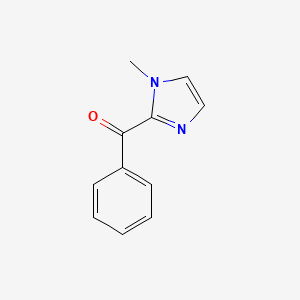

(1-methyl-1H-imidazol-2-yl)(phenyl)methanone

Übersicht

Beschreibung

(1-methyl-1H-imidazol-2-yl)(phenyl)methanone is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.

Synthetic Routes and Reaction Conditions:

Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form imidazole derivatives.

Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives with aldehydes or ketones in the presence of an acid catalyst.

Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated using oxidizing agents to form imidazoles.

From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald Synthesis: This involves the reaction of nitriles with aldehydes and ammonia or primary amines.

Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.

Industrial Production Methods:

- Industrial production often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of method depends on the desired scale, cost, and purity requirements.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Substitution: This compound can undergo substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products:

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized imidazole derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that (1-methyl-1H-imidazol-2-yl)(phenyl)methanone exhibits significant anticancer properties. A study evaluated its effects on multiple cancer cell lines, showing that it can induce apoptosis and inhibit cell proliferation. The compound was particularly effective against multidrug-resistant cancer cell lines, with IC50 values indicating potent antiproliferative activity in the low nanomolar range .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the disruption of tubulin polymerization, which is critical for cell division. This action parallels that of established antimitotic agents such as colchicine and vinblastine, making it a promising candidate for further development in cancer therapeutics .

Neuropharmacological Effects

Another area of interest is the compound's potential as a positive allosteric modulator for metabotropic glutamate receptors (mGluR2). Studies have shown that derivatives of imidazole can affect neurotransmitter systems, providing insights into their use in treating psychiatric disorders such as schizophrenia and anxiety .

Synthetic Applications

Synthesis of Imidazole Derivatives

This compound serves as a versatile building block in organic synthesis. Its ability to form C–N bonds has been exploited in the development of new synthetic routes for various imidazole derivatives. For instance, researchers have reported efficient methods for synthesizing related compounds through one-pot reactions involving aromatic aldehydes and o-phenylenediamine .

Catalytic Applications

The compound has also been utilized in catalysis, particularly in ruthenium-catalyzed C-H functionalization reactions. These reactions are significant for creating complex organic molecules with high precision and yield. The imidazole moiety acts as a directing group, facilitating the formation of desired products under mild conditions .

Table 1: Summary of Biological Activities

| Compound | Activity | IC50 (nM) | Cell Lines Tested |

|---|---|---|---|

| This compound | Antiproliferative | 14 | Melanoma, Prostate Cancer |

| RABI analogs | Disrupt tubulin polymerization | 6 - 24 | Multidrug-resistant cancer |

Case Study: Anticancer Efficacy

A comprehensive study involving various imidazole derivatives highlighted the efficacy of this compound against human cancer cell lines. The results demonstrated that this compound not only inhibited cell growth but also induced apoptosis through mechanisms involving microtubule destabilization .

Wirkmechanismus

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(phenyl)methanone involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but with a benzimidazole ring instead of an imidazole ring.

(1-methyl-1H-imidazol-2-yl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness:

Biologische Aktivität

(1-methyl-1H-imidazol-2-yl)(phenyl)methanone is a compound belonging to the imidazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of imidazole derivatives with phenyl groups. A versatile method involves using aromatic aldehydes and o-phenylenediamine under specific conditions to yield this compound efficiently .

Key Synthesis Routes:

- Method 1: Reaction of 1-methylimidazole with phenylacetone in the presence of catalytic agents.

- Method 2: Utilizing continuous flow reactors for optimized yield and purity .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties: Demonstrated efficacy against various bacterial and fungal strains.

- Anticancer Activity: Shown to inhibit the growth of cancer cell lines, including breast and lung cancer cells.

- Anti-inflammatory Effects: Potential therapeutic applications in reducing inflammation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest: Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis .

Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. The results showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

Antimicrobial Studies

Research has demonstrated that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Analyse Chemischer Reaktionen

Cyclocondensation with o-Phenylenediamine

This compound is synthesized via the reaction of aromatic aldehydes with o-phenylenediamine under specific conditions:

-

Mechanism : The aldehyde undergoes nucleophilic attack by the diamine, followed by cyclization and oxidation to form the imidazole ring .

-

Yield : Up to 78% for derivatives under optimized conditions .

Multi-Component Reaction with Acetophenone and Benzylamine

A patented method involves acetophenone, benzylamine, NH

I, and K

S

O

in DMSO :

-

Iodination : Acetophenone reacts with iodine (generated in situ) to form α-iodoacetophenone.

-

Oxidation : DMSO oxidizes α-iodoacetophenone to benzoylformaldehyde.

-

Cyclization : Benzoylformaldehyde reacts with benzylamine and NH

I to form the imidazole ring via imine intermediates .

| Reaction Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 140°C | 71% |

| NH | ||

| I Concentration | 1.0 mmol | 71% |

| Solvent | DMSO | 71% |

Nucleophilic Attack at the Carbonyl Group

The ketone group undergoes nucleophilic additions:

-

Reduction : Catalytic hydrogenation (H

, Pd/C) reduces the carbonyl to a secondary alcohol. -

Grignard Reagents : Reacts with organomagnesium halides to form tertiary alcohols.

Electrophilic Substitution on Aromatic Rings

-

Imidazole Ring : Electrophilic substitution occurs at the C4/C5 positions due to electron-rich nitrogen atoms.

-

Phenyl Ring : Nitration and sulfonation proceed under standard conditions, with regioselectivity guided by the ketone’s electron-withdrawing effect.

Oxidation Reactions

-

Side-Chain Oxidation : The methyl group on the imidazole nitrogen can be oxidized to a carboxylic acid using KMnO

under acidic conditions.

Cross-Coupling Reactions

-

Suzuki-Miyaura : The phenyl ring undergoes palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives .

Role of Sulfur in Cyclization

Sulfur acts as a dehydrogenation agent in DMF, facilitating aromatization during imidazole ring formation . Its absence leads to quinoxaline derivatives instead .

Iodide’s Dual Role

NH

I serves as both an iodine source and a catalyst, enabling iodination and subsequent oxidation steps .

Stability and Reaction Limitations

Eigenschaften

IUPAC Name |

(1-methylimidazol-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-8-7-12-11(13)10(14)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCBFNIZUIYWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489385 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30148-17-5 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.